![molecular formula C9H12ClF2NO B2359579 (2S)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride CAS No. 1955475-03-2](/img/structure/B2359579.png)
(2S)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride
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Overview
Description
“(2S)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride” is a chemical compound with the CAS Number: 1955475-03-2. It has a molecular weight of 223.65 . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (S)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride . The Inchi Code is 1S/C9H11F2NO.ClH/c1-6(12)5-13-9-7(10)3-2-4-8(9)11;/h2-4,6H,5,12H2,1H3;1H/t6-;/m0./s1 .Physical And Chemical Properties Analysis
The compound is a powder and it is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Conformational Analyses
Research involving derivatives of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol, closely related to (2S)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride, focuses on conformational analyses. Structural studies, including X-ray diffraction analysis, contribute to understanding the molecular arrangements and crystal packing of these compounds (Nitek et al., 2020).
Chemoenzymatic Synthesis Strategies
Research on the synthesis of enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, a group that includes compounds similar to (2S)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride, has been conducted. These studies involve biotransamination and lipase-mediated kinetic resolution, highlighting the potential of these methods in synthesizing antimicrobial agents like Levofloxacin (Mourelle-Insua et al., 2016).
Cross-linked Hydrogel Development
Research has explored the use of tris(2-(2-formylphenoxy)ethyl)amine as a cross-linker in developing chitosan hydrogels. These hydrogels demonstrate potential for pH- and thermo-responsive drug delivery, potentially expanding the scope of hydrogel applications in various fields, including targeted drug delivery (Karimi et al., 2018).
Synthesis of Antidepressant Agents
Studies on the synthesis of compounds like 3-amino-1,1-diaryl-2-propanols, similar in structure to (2S)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride, have been conducted to develop potential antidepressant agents. These compounds showed promise in animal models of depression and exhibited fewer anticholinergic side effects compared to other drugs (Clark et al., 1979).
Enzymatic Synthesis of Pharmaceutical Intermediates
Pseudomonas fluorescens lipase has been employed in the chemoenzymatic synthesis of (S)-3-(4-chlorophenoxy)propan-1,2-diol and (S)-1-chloro-3-(2,5-dichlorophenoxy)propan-2-ol, pharmaceutical intermediates similar to (2S)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride. This study demonstrated a cost-effective and expeditious biocatalytic process for the synthesis of enantiopure pharmaceutical intermediates (Soni et al., 2018).
Safety and Hazards
properties
IUPAC Name |
(2S)-1-(2,6-difluorophenoxy)propan-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO.ClH/c1-6(12)5-13-9-7(10)3-2-4-8(9)11;/h2-4,6H,5,12H2,1H3;1H/t6-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAQZRJXPADIBT-RGMNGODLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=C(C=CC=C1F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](COC1=C(C=CC=C1F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1955475-03-2 |
Source
|
Record name | (2S)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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